molecular formula C26H21BrO7 B12857361 4-(2-(4-Acetoxyphenyl)-5-bromo-2,3-dihydrobenzofuran-3-yl)-1,3-phenylene diacetate

4-(2-(4-Acetoxyphenyl)-5-bromo-2,3-dihydrobenzofuran-3-yl)-1,3-phenylene diacetate

Cat. No.: B12857361
M. Wt: 525.3 g/mol
InChI Key: MKPVBVGJYGXNJG-UHFFFAOYSA-N
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Description

4-(2-(4-Acetoxyphenyl)-5-bromo-2,3-dihydrobenzofuran-3-yl)-1,3-phenylene diacetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated dihydrobenzofuran core and multiple acetoxyphenyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-Acetoxyphenyl)-5-bromo-2,3-dihydrobenzofuran-3-yl)-1,3-phenylene diacetate typically involves multiple steps, including bromination, acetylation, and cyclization reactionsThe final step involves the formation of the dihydrobenzofuran ring through cyclization under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency. The use of continuous flow reactors and automated systems can further improve the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-Acetoxyphenyl)-5-bromo-2,3-dihydrobenzofuran-3-yl)-1,3-phenylene diacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran derivatives .

Mechanism of Action

The mechanism of action of 4-(2-(4-Acetoxyphenyl)-5-bromo-2,3-dihydrobenzofuran-3-yl)-1,3-phenylene diacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other brominated benzofuran derivatives and acetoxyphenyl compounds, such as:

Uniqueness

What sets 4-(2-(4-Acetoxyphenyl)-5-bromo-2,3-dihydrobenzofuran-3-yl)-1,3-phenylene diacetate apart is its unique combination of functional groups and structural features. The presence of multiple acetoxy groups and a brominated dihydrobenzofuran core provides distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C26H21BrO7

Molecular Weight

525.3 g/mol

IUPAC Name

[4-[5-bromo-3-(2,4-diacetyloxyphenyl)-2,3-dihydro-1-benzofuran-2-yl]phenyl] acetate

InChI

InChI=1S/C26H21BrO7/c1-14(28)31-19-7-4-17(5-8-19)26-25(22-12-18(27)6-11-23(22)34-26)21-10-9-20(32-15(2)29)13-24(21)33-16(3)30/h4-13,25-26H,1-3H3

InChI Key

MKPVBVGJYGXNJG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2C(C3=C(O2)C=CC(=C3)Br)C4=C(C=C(C=C4)OC(=O)C)OC(=O)C

Origin of Product

United States

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